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Compound of Interest

Compound Name: Terbinafine-d5 HCl

Cat. No.: B1164086 Get Quote

Executive Summary & Strategic Overview
Terbinafine is a highly lipophilic allylamine antifungal (

) that accumulates significantly in the stratum corneum, sebum, and hair follicles. Accurate
quantification in skin tissue is critical for establishing bioequivalence (BE) for topical
formulations and understanding dermatokinetics.

Unlike plasma analysis, skin tissue analysis presents unique challenges:

The Matrix Barrier: The keratinized stratum corneum is resistant to standard homogenization.

Differentiation: Distinguishing between drug adsorbed on the surface (unabsorbed) and drug

penetrated into the viable epidermis/dermis.

Protein Binding: Terbinafine binds strongly to keratin, requiring aggressive solvent extraction

or digestion.

This guide provides two distinct workflows: Tape Stripping (for Stratum Corneum) and Bead

Beating Homogenization (for Epidermis/Dermis), culminating in a sensitive LC-MS/MS analysis.

Workflow Decision Logic
The choice of extraction method depends on the specific skin layer of interest. The following

logic gate ensures the correct protocol is applied.
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Caption: Decision tree for selecting the appropriate extraction protocol based on target skin

depth.

Protocol A: Stratum Corneum Extraction (Tape
Stripping)[1][2]
Objective: To quantify Terbinafine concentration profiles across the stratum corneum (SC)

depth. This is the standard method for topical bioequivalence (FDA Draft Guidance).

Materials
Tape: D-Squame® or Scotch® Crystal Clear Tape (2.0 cm width).

Pressure Device: D-Squame Pressure Instrument (D500) or standardized weight (225

g/cm²).
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Extraction Solvent: 100% Methanol (HPLC Grade).

Vials: 4 mL amber glass vials (Terbinafine is light sensitive).

Step-by-Step Methodology
Site Preparation:

Clean the skin area (volar forearm or back) gently with water and dry.

Mark the application area (template size approx.

).

Stripping Procedure:

Strip 1 (Discard): Apply the first tape strip, press for 5 seconds, and remove rapidly.[1]

Discard this strip as it contains unabsorbed formulation residue (unless surface recovery is

a specific endpoint).

Strips 2–20 (Collection): Apply a fresh disc/strip. Apply constant pressure (

) for 5 seconds. Remove with a swift, fluid motion.[1]

Pooling: Place strips into extraction vials.

High Resolution: Analyze each strip individually.[2]

Standard Resolution: Pool strips (e.g., 2–5, 6–10, 11–20) to increase sensitivity.

Extraction:

Add 2.0 mL of Methanol to the vial containing the tape.

Sonicate for 15 minutes.

Shake on an orbital shaker (200 rpm) for 4 hours at room temperature. Note: Passive

diffusion is required to extract drug bound to keratin on the tape adhesive.
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Transfer supernatant to a microcentrifuge tube.[2]

Centrifuge at 10,000 × g for 10 min to pellet any adhesive debris.

Transfer clear supernatant to LC vials.

Protocol B: Viable Skin Homogenization (Bead
Beating)
Objective: To extract Terbinafine from the tough collagen/elastin matrix of the dermis and

epidermis.

Materials
Homogenizer: Precellys® Evolution or Bullet Blender®.

Beads: Stainless Steel beads (2.8 mm) or Reinforced Ceramic beads (Precellys MK28). Soft

tissue beads (zirconia) are often insufficient for full-thickness skin.

Lysis Solvent: 80:20 Methanol:Water (v/v).

Step-by-Step Methodology
Tissue Preparation:

Weigh the skin biopsy (typically 10–50 mg).

Mince tissue with a scalpel into small pieces (<2 mm) if >50 mg.

Place tissue into a 2 mL reinforced homogenizer tube.

Homogenization:

Add Stainless Steel Beads (approx. 3–5 beads).

Add Lysis Solvent at a ratio of 1:10 (w/v) (e.g., 20 mg tissue + 200 µL solvent).

Cycle: 3 cycles of 30 seconds at 6500 rpm.
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Cooling: Pause for 30 seconds on ice between cycles to prevent thermal degradation.

Protein Precipitation & Cleanup:

Add Internal Standard (Terbinafine-d7) to the homogenate.

Vortex for 1 min.

Centrifuge at 14,000 × g for 10 min at 4°C.

Collect the supernatant.[3]

Protocol C: Chemical Extraction (LLE)
While Protein Precipitation (PPT) used above is fast, Liquid-Liquid Extraction (LLE) provides

cleaner samples and higher sensitivity (lower matrix effects) for low-level detection in deep

tissue.

Solvent System: Hexane:Ethyl Acetate (80:20 v/v).[4]

Take 100 µL of Tissue Homogenate (from Protocol B) or Tape Extract (Protocol A).

Add 50 µL of 1.0 M NaOH. Rationale: Terbinafine is a weak base (pKa ~7.1). Alkalinizing the

sample ensures the molecule is uncharged, maximizing extraction into the organic phase.

Add 1.0 mL of Hexane:Ethyl Acetate (80:20).

Vortex vigorously for 5 minutes.

Centrifuge at 4,000 × g for 5 minutes.

Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully

pipette the organic (top) layer.

Evaporate the organic layer to dryness under nitrogen at 40°C.

Reconstitute in 100 µL of Mobile Phase (see below).
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Analytical Setup (LC-MS/MS)
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Chromatographic Conditions
Parameter Setting

Column
C18 (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7

µm)

Mobile Phase A
0.1% Formic Acid in Water + 2mM Ammonium

Formate

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.4 mL/min

Gradient
0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-

4.0 min: 95% B

Run Time 5.0 minutes

Mass Spectrometry Parameters (MRM)
Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

Source Temp: 500°C.

Analyte
Precursor
(m/z)

Product (m/z)
Cone Voltage
(V)

Collision
Energy (eV)

Terbinafine 292.2 141.1 (Quant) 30 25

115.1 (Qual) 30 45

Terbinafine-d7 299.2 148.2 30 25

Validation & Quality Control
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To ensure scientific integrity, the method must be validated according to FDA/ICH M10

Guidelines.

Recovery: Must be assessed by spiking blank skin homogenate before extraction vs. spiking

after extraction. Target recovery > 70%.

Matrix Effect: Skin tissue is rich in lipids (ceramides, fatty acids) which cause ion

suppression.

Calculation: (Response in Matrix / Response in Solvent) × 100.

Acceptance: 85–115%. If suppression is high (<85%), switch from PPT to the LLE protocol

described in Section 5.

Stability:

Terbinafine is stable in skin homogenate for at least 6 hours at room temperature.

Critical: Ensure samples are protected from UV light during processing to prevent photo-

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1164086?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK607760/
https://www.ncbi.nlm.nih.gov/books/NBK607760/
https://www.sisweb.com/art/pdf/homogenization-skin-tissue.pdf
https://pubmed.ncbi.nlm.nih.gov/10637419/
https://pubmed.ncbi.nlm.nih.gov/10637419/
https://pubmed.ncbi.nlm.nih.gov/30933360/
https://pubmed.ncbi.nlm.nih.gov/30933360/
https://www.researchgate.net/publication/326495876_Bioanalytical_Method_Development_and_Validation_from_the_USFDA_2001_to_the_USFDA_2018_Guidance_for_Industry
https://www.benchchem.com/product/b1164086#development-of-extraction-methods-for-terbinafine-from-skin-tissue
https://www.benchchem.com/product/b1164086#development-of-extraction-methods-for-terbinafine-from-skin-tissue
https://www.benchchem.com/product/b1164086#development-of-extraction-methods-for-terbinafine-from-skin-tissue
https://www.benchchem.com/product/b1164086#development-of-extraction-methods-for-terbinafine-from-skin-tissue
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1164086?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1164086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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